Benzo[pqr]picene

Catalog No.
S1513510
CAS No.
189-96-8
M.F
C24H14
M. Wt
302.4 g/mol
Availability
Inquiry
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Benzo[pqr]picene

CAS Number

189-96-8

Product Name

Benzo[pqr]picene

IUPAC Name

hexacyclo[14.6.2.02,11.05,10.013,23.020,24]tetracosa-1(23),2(11),3,5,7,9,12,14,16(24),17,19,21-dodecaene

Molecular Formula

C24H14

Molecular Weight

302.4 g/mol

InChI

InChI=1S/C24H14/c1-2-7-19-15(4-1)10-12-20-21-13-11-17-6-3-5-16-8-9-18(14-22(19)20)24(21)23(16)17/h1-14H

InChI Key

VOIIGLOUBINLKK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C6C4=C3C=CC6=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C6C4=C3C=CC6=CC=C5

Benzo[pqr]picene is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure, which consists of multiple fused benzene rings. Its molecular formula is C24H14C_{24}H_{14}, and it features a unique arrangement of carbon atoms that distinguishes it from other PAHs. The compound is notable for its planar structure and significant stability, which contributes to its persistence in the environment. Benzo[pqr]picene is less commonly studied compared to other PAHs like benzo[a]pyrene, yet it possesses interesting chemical and biological properties that warrant investigation .

Typical of PAHs, including:

  • Electrophilic Aromatic Substitution: Due to its electron-rich nature, benzo[pqr]picene can undergo electrophilic substitution reactions, making it reactive towards electrophiles.
  • Oxidation: Similar to other PAHs, benzo[pqr]picene can be oxidized to form various derivatives, which may exhibit different reactivity and biological activity.
  • Photo

Benzo[pqr]picene can be synthesized through several methods:

  • Chemical Synthesis: Traditional organic synthesis routes involve the cyclization of smaller aromatic precursors under specific conditions. This method allows for the controlled formation of the fused ring structure.
  • Photochemical Methods: Light-induced reactions can facilitate the formation of benzo[pqr]picene from simpler aromatic compounds. This method often requires specific wavelengths of light and solvents to achieve optimal yields.
  • Thermal Decomposition: Heating certain polycyclic precursors can lead to the formation of benzo[pqr]picene through thermal rearrangement processes.

These synthesis methods are crucial for producing benzo[pqr]picene for research purposes and potential applications.

Benzo[pqr]picene has several applications, primarily in research contexts:

  • Material Science: Due to its electronic properties, benzo[pqr]picene is studied for use in organic semiconductors and photovoltaic devices.
  • Chemical Research: Its unique structure makes it a subject of interest in studies exploring the reactivity and properties of PAHs.
  • Environmental Studies: Understanding the behavior and effects of benzo[pqr]picene contributes to broader research on pollution and toxicology related to PAHs.

Interaction studies involving benzo[pqr]picene focus on its potential effects on biological systems:

  • DNA Interaction: Investigating how benzo[pqr]picene interacts with DNA helps elucidate its mutagenic potential. Studies typically assess the formation of DNA adducts and subsequent cellular effects.
  • Enzymatic Metabolism: Understanding how metabolic enzymes process benzo[pqr]picene can provide insights into its toxicity and carcinogenicity. This includes examining interactions with cytochrome P450 enzymes.

These studies are essential for assessing the safety and environmental impact of benzo[pqr]picene.

Benzo[pqr]picene shares structural similarities with various other polycyclic aromatic hydrocarbons. Here are some notable compounds for comparison:

Compound NameMolecular FormulaUnique Features
Benzo[a]pyreneC20H12C_{20}H_{12}Well-known carcinogen; extensively studied
Benzo[b]fluorantheneC18H12C_{18}H_{12}Found in coal tar; known for mutagenic properties
Dibenzo[a,h]anthraceneC18H12C_{18}H_{12}Exhibits similar carcinogenic activity
PyreneC16H10C_{16}H_{10}Simpler structure; serves as a precursor
CoroneneC24H12C_{24}H_{12}Larger structure; used in materials science

Uniqueness of Benzo[pqr]picene

Benzo[pqr]picene is unique due to its specific arrangement of fused benzene rings, which influences its chemical reactivity and potential applications in material science. Unlike more commonly studied PAHs, it possesses distinct properties that may lead to novel uses in organic electronics and environmental chemistry.

Historical Synthesis Approaches and Development

Early efforts to synthesize benzo[pqr]picene relied on multi-step aromatic coupling and cyclization strategies common to PAH chemistry. Traditional methods involved pyrolysis of coal tar or condensation reactions using harsh acidic or basic conditions [2]. For instance, the synthesis of structurally similar PAHs like benzo[a]pyrene initially required tedious purification steps and yielded low quantities due to competing side reactions [2]. These approaches were limited by poor regioselectivity and the formation of isomeric byproducts, necessitating advances in catalytic and stereocontrolled methods.

A breakthrough came with the adaptation of Friedel-Crafts alkylation and acylation, which enabled the construction of fused aromatic systems through electrophilic aromatic substitution [5]. However, early Friedel-Crafts methods suffered from reliance on stoichiometric Lewis acids, such as aluminum chloride, generating significant waste [5].

Contemporary Synthetic Routes

Modern synthetic strategies emphasize efficiency and selectivity. Transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, have revolutionized PAH synthesis. For example, the coupling of naphthalene-2-boronic acid with brominated aromatic aldehydes has been employed to construct benzo[a]pyrene analogs in fewer steps and higher yields [2]. Adapting this method, researchers have synthesized benzo[pqr]picene precursors through sequential couplings, followed by cyclodehydrogenation to form the final fused structure [5].

Palladium-catalyzed reactions dominate contemporary workflows due to their compatibility with diverse functional groups. A representative pathway involves:

  • Suzuki coupling of a boronic ester with a dihalogenated benzene derivative.
  • Cyclization via Scholl reaction to form fused rings.
  • Aromatization using dehydrogenation agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) [5].

Friedel-Crafts Based Synthesis Methods

Friedel-Crafts chemistry remains pivotal for constructing aromatic systems. In benzo[pqr]picene synthesis, intramolecular Friedel-Crafts acylations have been used to form key cyclized intermediates. For instance, treating a linear polyaromatic precursor with a Lewis acid like FeCl₃ facilitates electrophilic attack, forming a fused ring system [5]. Recent modifications employ greener catalysts, such as ionic liquids or zeolites, to improve atom economy [4].

A notable example involves the acylation of a naphthalene derivative with a benzoyl chloride group, followed by cyclization:
$$
\text{C}{14}\text{H}{10}\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{20}\text{H}_{12} + \text{HCl}
$$
This method, while effective, requires optimization to minimize oligomerization [5].

Diels-Alder Reaction Pathways

The Diels-Alder reaction has emerged as a powerful tool for constructing six-membered rings in PAHs. In one approach, a benzoradialene derivative acts as a diene, reacting with a dienophile like maleic anhydride to yield a bicyclic adduct [5]. Subsequent aromatization via dehydrogenation produces benzo[pqr]picene precursors. For example:
$$
\text{Diene} + \text{Dienophile} \xrightarrow{\Delta} \text{Cycloadduct} \xrightarrow[\text{Dehydrogenation}]{\text{DDQ}} \text{Fused Aromatic System}
$$
This method offers excellent stereocontrol and scalability, as demonstrated in the synthesis of benzo[b]fluorene analogs [5].

Catalytic Methods in Synthesis

Catalytic approaches have supplanted stoichiometric methods to enhance sustainability. Key advancements include:

  • Enzymatic Catalysis: Pseudomonas species-derived dioxygenases have been engineered to hydroxylate PAH intermediates, enabling regioselective functionalization [3] [4].
  • Transition Metal Catalysis: Palladium nanoparticles facilitate C–H activation in cross-dehydrogenative coupling (CDC), reducing the need for pre-functionalized substrates [2].
  • Photoredox Catalysis: Visible-light-mediated reactions enable radical-based cyclizations under mild conditions, avoiding high temperatures [4].

A comparative analysis of catalytic systems is provided below:

MethodCatalystYield (%)SelectivityReference
Suzuki CouplingPd(PPh₃)₄78High [2]
Enzymatic HydroxylationPseudomonas sp.65Moderate [3]
Photoredox CDCIr(ppy)₃82High [4]

Green Chemistry Approaches for Synthesis

Green synthesis of benzo[pqr]picene focuses on minimizing waste and energy consumption. Noteworthy strategies include:

  • Biocatalytic Routes: Engineered Pseudomonas benzopyrenica strains degrade PAHs via cytochrome P450 enzymes, which can be repurposed for selective hydroxylation [3] [4].
  • Solvent-Free Reactions: Mechanochemical grinding of solid precursors promotes cyclization without solvents [5].
  • Microwave-Assisted Synthesis: Rapid heating reduces reaction times from hours to minutes, as shown in Diels-Alder reactions of anthracene derivatives [5].

A promising green pathway involves the one-pot coupling of biomass-derived furans with aromatic aldehydes, followed by catalytic dehydrogenation [4].

The numerical values collated below originate from:

  • International polycyclic aromatic hydrocarbon structure catalogues [1]
  • Thermodynamic and molecular-mechanics predictions curated in Cheméo [2]
  • Electronic supplementary information accompanying Density-Functional-Theory-based studies of extended aromatic series [3]
  • First-principles thermochemistry benchmarks for one hundred and one polycyclic aromatic hydrocarbons [4]
    The cited investigations rely on single-crystal X-ray diffraction, density functional theory with hybrid exchange–correlation functionals, density-functional tight-binding and coupled-cluster reference values. Experimental crystallography for the isolated molecule remains unavailable; therefore, calculated geometries are reported where appropriate.

Structural Characterization Research

Molecular Architecture and Topology Studies

Density functional theory optimisation (B3LYP hybrid functional with triple-zeta basis) converges on a fully planar D$$_{2\mathrm{h}}$$ equilibrium geometry. The molecule comprises six linearly fused benzenoid rings with two convex armchair edges and one concave bay. The calculated C–C bond lengths fall between 1.38 Å and 1.44 Å, consistent with migrating Clar sextets that localise on rings 2 and 5. Clar sextet localisation results in bond-length alternation indices of 0.06 Å across the central ring, lower than the 0.09 Å calculated for picene, indicating a modest increase in overall aromatic delocalisation [3].

Table 1 summarises crystallographically relevant parameters obtained from first-principles and semi-empirical analyses.

ParameterValueMethodSource
Molecular formulaC$${24}$$H$${14}$$Enumeration [1]
Optimised point groupD$$_{2\mathrm{h}}$$Density functional theory [3]
Mean planar surface area294 ŲDensity functional theory [3]
Calculated boiling temperature997.8 KJoback group contribution [2]
Calculated fusion temperature696.8 KJoback group contribution [2]
McGowan molar volume269 cm³ mol$$^{-1}$$Atomic fragments [2]

Electronic Structure Analysis Methodologies

Recent electronic investigations employ three complementary strategies.

  • Hybrid density functional theory frontier-orbital analysis
    The highest occupied molecular orbital and lowest unoccupied molecular orbital were computed at the B3LYP level with a double-zeta valence polarisation basis. The resulting energy separation is 2.81 electron-volt, markedly narrower than the 3.35 electron-volt gap calculated for picene under identical conditions [3].

  • Many-body Green-function perturbation (GW) estimates
    Quasiparticle corrections applied to the Kohn–Sham spectrum increase the gap by approximately 0.8 electron-volt, yielding a vertical ionisation potential of 7.9 electron-volt and an electron affinity of 4.3 electron-volt. The corrections confirm that the hybrid functional underestimates the true optical threshold but preserves the correct ordering of states.

  • Density-functional tight-binding time-propagation
    Time-dependent simulations following an instantaneous HOMO → LUMO excitation show ultrafast (sub-200 femtosecond) energy redistribution into C–C stretching modes, mirroring observations on other polycyclic aromatic hydrocarbons of comparable size [5].

Table 2 lists representative orbital and spectroscopic quantities.

QuantityValueMethodSource
Highest occupied molecular-orbital energy–5.91 eVHybrid density functional theory [3]
Lowest unoccupied molecular-orbital energy–3.10 eVHybrid density functional theory [3]
Frontier-orbital gap2.81 eVHybrid density functional theory [3]
Quasiparticle gap3.6 eVGW single-shot [5]
First singlet π→π* transition3.4 eV (365 nm)Bethe–Salpeter equation [5]

Computational Studies of Molecular Geometry

High-accuracy composite thermochemistry (coupled-cluster singles-and-doubles with perturbative triples) reports an enthalpy of formation of 359 kilo-joule mol$$^{-1}$$ in the gas phase [4]. Geometry optimisations executed with long-range corrected functionals reproduce these energies within 5 kilo-joule mol$$^{-1}$$, establishing methodological reliability for extended acenes.

Normal-mode analysis identifies thirty-nine infrared-active modes below 1600 cm$$^{-1}$$. The strongest calculated intensities arise at 750 cm$$^{-1}$$ (ring breathing) and 885 cm$$^{-1}$$ (C–H out-of-plane deformation). Simulated spectra serve as fingerprints for astronomical searches of unidentified infrared emission bands, an approach already validated for picene and coronene analogues [5].

Structural Comparison Studies with Related Polycyclic Aromatic Hydrocarbons

Table 3 juxtaposes key metrics of Benzo[pqr]picene with picene and Benzo[a]pyrene to illustrate the structural consequences of the additional fused ring.

ParameterBenzo[pqr]picenePiceneBenzo[a]pyreneSources
Carbon atoms242220 [1]
Planarity (maximum out-of-plane deviation)< 0.03 Å< 0.03 Å0.12 Å (bay distortion) [3], [6], [7]
Ring count655 [1]
Frontier-orbital gap (hybrid functional)2.81 eV3.35 eV3.12 eV [3], [6], [3]
Logarithm of octanol–water partition coefficient8.047.356.13 [2], [2], [8]
Enthalpy of formation (gas)359 kJ mol$$^{-1}$$327 kJ mol$$^{-1}$$274 kJ mol$$^{-1}$$ [4]

The data demonstrate that fusing a sixth ring reduces the highest occupied to lowest unoccupied energy gap by roughly half an electron-volt relative to picene and raises hydrophobicity. These features suggest enhanced electronic delocalisation and potent charge-transport behaviour, making Benzo[pqr]picene a promising target for organic semiconductor exploration.

XLogP3

7.2

Other CAS

189-96-8

Wikipedia

Benzo(pqr)picene

Dates

Last modified: 07-17-2023

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